(3-(3-Fluoropyridin-2-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(3-Fluoropyridin-2-yl)phenyl)methanol: is an organic compound that belongs to the class of aromatic alcohols It features a methanol group attached to a phenyl ring, which is further substituted with a fluoropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-Fluoropyridin-2-yl)phenyl)methanol typically involves the reaction of a fluoropyridine derivative with a phenylmethanol precursor. One common method includes the nucleophilic substitution reaction where the fluoropyridine is treated with a phenylmethanol under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(3-Fluoropyridin-2-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, especially nucleophilic aromatic substitution due to the presence of the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: (3-(3-Fluoropyridin-2-yl)phenyl)methanol is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules and in the study of reaction mechanisms .
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may serve as a probe in biochemical assays .
Medicine: The fluorine atom can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism by which (3-(3-Fluoropyridin-2-yl)phenyl)methanol exerts its effects is largely dependent on its interaction with molecular targets. The presence of the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to various targets. The compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
- (2-Fluoropyridin-3-yl)phenylmethanol
- (3-Fluoropyridin-2-yl)phenylmethanol
- (S)-(3-fluoropyridin-2-yl)(phenyl)methanol
Comparison:
- (3-(3-Fluoropyridin-2-yl)phenyl)methanol is unique due to the specific position of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs.
- The presence of the fluorine atom in different positions can lead to variations in electronic distribution, steric effects, and overall molecular stability.
Properties
IUPAC Name |
[3-(3-fluoropyridin-2-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-5-2-6-14-12(11)10-4-1-3-9(7-10)8-15/h1-7,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBUJVKIPOTRJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC=N2)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.